molecular formula C17H16N2OS2 B10887566 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B10887566
M. Wt: 328.5 g/mol
InChI Key: YRMJXUOFURVMTP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent, such as 2-phenylethylamine, under controlled conditions. The reaction may be carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzothiazole ring is known to interact with biological macromolecules, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of the target compound.

    Benzothiazole: A core structure in many biologically active compounds.

    N-Phenylethylacetamide: A related compound with similar structural features.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide is unique due to the presence of both the benzothiazole ring and the phenylethylacetamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H16N2OS2/c20-16(18-11-10-13-6-2-1-3-7-13)12-21-17-19-14-8-4-5-9-15(14)22-17/h1-9H,10-12H2,(H,18,20)

InChI Key

YRMJXUOFURVMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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